molecular formula C22H21N3O4 B001223 Icotinib CAS No. 610798-31-7

Icotinib

Cat. No. B001223
M. Wt: 391.4 g/mol
InChI Key: QQLKULDARVNMAL-UHFFFAOYSA-N
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Patent
US07078409B2

Procedure details

(3-Bromo-phenyl)-(7,8,10,11,13,14-hexahydro-6,9,12,15-tetraoxa-1,3-diaza-cyclododeca[b]naphthalen-4-yl)-amine (Compound 10) (10 mg, 0.5 mmol) was dissolved in DMF (10 mL). Tetrakis(triphenylphosphine) palladium (20 mg), trimethylsilylacetylene (70 microliter, 0.65 mmol), potassium carbonate (10 mg) and copper (I) iodide (5 mg) was added under nitrogen atmosphere. The reaction mixture was refluxed for about 3 h and then the reaction cooled and concentrated in vacuo, to afford a residue, which was flash chromotographed to provide a white solid (20 mg). ES-MS m/z 392 (MH+).
Name
(3-Bromo-phenyl)-(7,8,10,11,13,14-hexahydro-6,9,12,15-tetraoxa-1,3-diaza-cyclododeca[b]naphthalen-4-yl)-amine
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Compound 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
70 μL
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Two
Name
copper (I) iodide
Quantity
5 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([NH:8][C:9]2[C:10]3[CH:11]=[C:12]4[O:28][CH2:27][CH2:26][O:25][CH2:24][CH2:23][O:22][CH2:21][CH2:20][O:19][C:13]4=[CH:14][C:15]=3[N:16]=[CH:17][N:18]=2)[CH:5]=[CH:6][CH:7]=1.C[Si]([C:33]#[CH:34])(C)C.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cu]I>[C:33]([C:2]1[CH:3]=[C:4]([NH:8][C:9]2[C:10]3[CH:11]=[C:12]4[O:28][CH2:27][CH2:26][O:25][CH2:24][CH2:23][O:22][CH2:21][CH2:20][O:19][C:13]4=[CH:14][C:15]=3[N:16]=[CH:17][N:18]=2)[CH:5]=[CH:6][CH:7]=1)#[CH:34] |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
(3-Bromo-phenyl)-(7,8,10,11,13,14-hexahydro-6,9,12,15-tetraoxa-1,3-diaza-cyclododeca[b]naphthalen-4-yl)-amine
Quantity
10 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)NC=1C=2C=C3C(=CC2N=CN1)OCCOCCOCCO3
Name
Compound 10
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)NC=1C=2C=C3C(=CC2N=CN1)OCCOCCOCCO3
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
70 μL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
10 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
copper (I) iodide
Quantity
5 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for about 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a residue, which

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C=C(C=CC1)NC=1C=2C=C3C(=CC2N=CN1)OCCOCCOCCO3
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: CALCULATEDPERCENTYIELD 10.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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